Compound Description: Rimonabant is a well-known cannabinoid CB1 receptor inverse agonist that was initially developed for the treatment of obesity. It effectively reduces food intake and promotes weight loss in rodent models, but its clinical use has been discontinued due to adverse psychiatric side effects.
Relevance: Although rimonabant differs from 3-(3-chlorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide in its core structure (pyrazole-3-carboxamide vs. propanamide) and heterocyclic substituent (piperidine vs. tetrahydro-2H-pyran), both compounds demonstrate the common structural features of aryl substitutions, amide linkage, and a heterocyclic ring. Notably, the paper discusses a series of rimonabant derivatives where the piperidine ring was replaced with 4-(4-cyanotetrahydro-2H-pyranyl) or 1-cyanocyclohexyl rings to improve metabolic resistance and reduce lipophilicity. This highlights the exploration of structural modifications involving tetrahydro-2H-pyran moieties in the search for improved CB1 receptor ligands, further emphasizing the structural relationship with the target compound.
Compound Description: This compound is a derivative of rimonabant synthesized in the pursuit of improved CB1 receptor radioligands for PET imaging. It displays high affinity (Ki = 15.7 nM) and selectivity for CB1 receptors.
Relevance: 1-(2-bromophenyl)-N-(1-cyanocyclohexyl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide (9n) shares several key structural features with 3-(3-chlorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide, including an aryl substituent at the amide nitrogen, a 4-methoxyphenyl group, and a nitrile functionality. While the core structures differ (pyrazole-3-carboxamide vs. propanamide) and the heterocyclic moieties are distinct (cyanocyclohexyl vs. tetrahydro-2H-pyran), the presence of shared structural elements suggests a potential for similar biological activity or targeting of related receptors. This emphasizes the relevance of exploring modifications within these structural classes to discover new and potent ligands for CB1 receptors.
Compound Description: This compound, another rimonabant derivative, exhibits high affinity for both CB1 receptors (Ki = 62 nM) and the 18 kDa translocator protein (TSPO, Ki = 29 nM).
Relevance: This compound holds significant relevance to 3-(3-chlorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide as they both incorporate the 4-(4-cyanotetrahydro-2H-pyranyl) moiety. This structural similarity, along with the presence of the 4-methoxyphenyl group and aryl substituent, suggests a potential for shared or overlapping biological activities, highlighting the impact of subtle structural modifications on binding profiles. The paper emphasizes the unexpected finding of selectivity switching from CB1 receptors to TSPO or vice versa with minor structural changes. This directly relates to the potential for the target compound to exhibit activity at TSPO or similar targets.
Compound Description: Taranabant is an acyclic amide cannabinoid-1 receptor inverse agonist that was developed for the treatment of obesity. It demonstrated potent anti-obesity effects in rodent models by inhibiting food intake and promoting weight loss. [, ]
Relevance: Though structurally distinct from 3-(3-chlorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide, taranabant provides a point of comparison within the broader field of cannabinoid receptor ligands. Both compounds are designed to interact with cannabinoid receptors and share features such as aryl substitutions, amide linkages, and the presence of halogen atoms. Taranabant's development focused on improving in vivo efficacy and reducing reactive metabolite formation, highlighting considerations for optimizing drug-like properties within this chemical space. Its clinical development was also halted due to adverse psychiatric side effects, emphasizing the need for careful evaluation of potential safety concerns.
Compound Description: This compound is a high-affinity dopamine D3 receptor ligand with good selectivity over D2, D4, 5-HT1A, and alpha1 receptors. It exhibits potential for PET imaging due to its affinity, lipophilicity, and suitability for 11C labeling.
Relevance: This compound demonstrates a structural similarity to 3-(3-chlorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide by incorporating a 3-methoxybenzamide moiety and an aryl-substituted piperazine ring. While the target compound utilizes a tetrahydro-2H-pyran ring and a propanamide linker, the shared structural elements suggest a possible connection in their biological targets or pharmacological properties. This highlights the exploration of diverse heterocyclic and linker modifications within a similar chemical scaffold to optimize receptor affinity and selectivity.
Compound Description: PB12 is a potent and selective dopamine D4 receptor ligand. Structural modifications of this compound, including chain elongation and substitutions on the aromatic rings, led to the development of high-affinity D3 receptor ligands.
Relevance: Although not directly containing the tetrahydro-2H-pyran moiety present in 3-(3-chlorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide, PB12 exhibits close structural similarity in other aspects. Both compounds possess a 3-methoxybenzamide group and an aryl-substituted piperazine ring. The research demonstrates how modifications of PB12, such as alkyl chain elongation and aromatic ring substitutions, can shift selectivity from the D4 to the D3 receptor. This suggests that similar modifications to 3-(3-chlorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide could be explored to modulate its receptor binding profile and potentially target dopamine receptors.
Compound Description: (2S)-3-(1H-Indol-3-yl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-N-{[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl}propanamide is a potent non-peptidic formyl peptide receptor (FPR) agonist. While initial attempts to develop it as a PET radioligand for visualizing brain FPRs were unsuccessful due to poor blood-brain barrier penetration, it provides valuable insight into the structural requirements for FPR targeting.
Overview
3-(3-chlorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a synthetic organic compound classified primarily as an amide. Its chemical structure is characterized by a chlorophenyl group and a methoxyphenyl-substituted tetrahydropyran moiety, contributing to its potential biological activity. The compound has a CAS number of 2034408-87-0 and a molecular weight of 387.9 g/mol, with the molecular formula being C22H26ClNO3.
Synthesis Analysis
Methods
The synthesis of 3-(3-chlorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide typically involves several key steps:
Formation of Tetrahydropyran Derivative: The initial step often includes the synthesis of the tetrahydropyran ring, which can be achieved through the reaction of appropriate alcohols with suitable electrophiles in the presence of acid catalysts.
Chlorination: The introduction of the chlorophenyl group is performed using chlorination agents, which can be facilitated by electrophilic aromatic substitution methods.
Amidation: Finally, the formation of the amide bond occurs through the reaction between the amine derivative and the carboxylic acid or its activated form (such as acid chlorides), often using coupling agents to enhance yield and selectivity.
These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
Technical Details
The synthesis may involve techniques such as:
Refluxing: To promote reaction completion.
Chromatography: For purification of intermediates and final products.
Spectroscopic Methods: Including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.
Molecular Structure Analysis
Structure
The molecular structure of 3-(3-chlorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide can be visualized as follows:
Molecular Formula C22H26ClNO3
The compound features:
A central propanamide backbone.
A chlorophenyl substituent at one end.
A methoxyphenyl-tetrahydropyran substituent at the nitrogen atom.
Data
Key structural data include:
Molecular Weight: 387.9 g/mol
No available density or boiling/melting points reported.
Chemical Reactions Analysis
Reactions
The compound's reactivity can be examined through various chemical transformations, including:
Nucleophilic Substitution: The amide nitrogen can participate in nucleophilic substitutions under specific conditions.
Hydrolysis: In aqueous environments, the amide bond may undergo hydrolysis to yield the corresponding carboxylic acid and amine.
Technical Details
Reactions involving this compound may require specific catalysts or conditions to proceed effectively, such as:
Acidic or basic conditions for hydrolysis.
Use of solvents like dimethylformamide or dichloromethane for nucleophilic substitutions.
Mechanism of Action
Process
The mechanism of action for 3-(3-chlorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is not extensively documented in literature but may involve interactions at specific biological targets due to its structural components.
Data
Potential mechanisms could include:
Interaction with receptors or enzymes due to the presence of functional groups conducive to binding.
Modulation of signaling pathways related to its pharmacophores.
Physical and Chemical Properties Analysis
Physical Properties
While specific physical properties such as density and melting point are not available, general characteristics can be inferred based on similar compounds:
Likely solid at room temperature.
Chemical Properties
Chemical properties include:
Solubility: Expected to be moderate in organic solvents due to its hydrophobic regions.
Relevant data regarding stability and reactivity under various conditions would require empirical studies.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.